molecular formula C15H21FN6O B1676188 Melogliptin CAS No. 868771-57-7

Melogliptin

カタログ番号 B1676188
CAS番号: 868771-57-7
分子量: 320.37 g/mol
InChIキー: JSYGLDMGERSRPC-RJZJGCCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melogliptin, also known as EMD-675992 and GRC-8200, is a potent and selective a dipeptidyl peptidase IV (DPP-IV) inhibitor potentially for treatment of type II diabetes. Melogliptin significantly reduced HbA1c from baseline as compared to placebo with a mean average reduction of 0.75 percent in patients receiving 50mg twice daily dose and 0.60 percent in patients receiving 100 mg once daily dose.

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

Melogliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, is studied for its pharmacokinetic and pharmacodynamic profiles. Research on related compounds like evogliptin has shown that DPP-IV inhibitors exhibit a dose-dependent manner in their systemic exposure and inhibition of plasma DPP-IV activity. These inhibitors effectively sustain the inhibition of DPP-IV activity, leading to increased levels of postprandial active glucagon-like peptide-1 (GLP-1), which consequently reduces postprandial glucose levels without significantly increasing insulin levels (Gu et al., 2014).

Diabetes Mellitus Treatment

Melogliptin, like other DPP-IV inhibitors such as alogliptin, is being investigated for its efficacy in the treatment of type 2 diabetes mellitus (T2DM). Clinical trials have shown that alogliptin can improve glycemic control in T2DM patients, both as monotherapy and in combination with other antidiabetic agents. Its use is associated with reductions in glycosylated hemoglobin A1c and fasting plasma glucose levels (Holland & Neumiller, 2014).

Cardiovascular Effects

Studies on DPP-4 inhibitors like alogliptin have indicated potential benefits on cardiovascular health. Alogliptin has been observed to impact the cardiovascular system positively or negatively, affecting major adverse cardiovascular events (MACE). It can lead to favorable changes such as improved endothelial function, reduction in inflammatory markers, and modest decreases in lipidemia and blood pressure. However, the relationship between DPP-4 inhibition and improved cardiovascular outcomes is still uncertain and under investigation (Fisman & Tenenbaum, 2015).

Diabetes Management and Molecular Targets

Melogliptin's role in diabetes management involves targeting key molecular components. Research into anti-diabetic natural compounds, including drugs like alogliptin, reveals their mechanisms involve targets such as α-glucosidase, α-amylase, DPP-4, PPAR γ, PTP1B, and GLUT4. These targets are critical in the management of type 2 diabetes mellitus, and understanding their interaction with DPP-4 inhibitors like melogliptin is essential for developing effective treatments (He, Chen, & Li, 2019).

Carotid Atherosclerosis

The effect of DPP-4 inhibitors on atherosclerosis is another area of interest. A study involving alogliptin showed its potential in attenuating the progression of carotid intima-media thickness in patients with T2DM. This suggests that melogliptin, as part of this drug class, could have similar effects in preventing or slowing down the progression of atherosclerosis in diabetic patients (Mita et al., 2015).

特性

IUPAC Name

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGLDMGERSRPC-FQUUOJAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melogliptin

CAS RN

868771-57-7
Record name Melogliptin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MELOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melogliptin
Reactant of Route 2
Reactant of Route 2
Melogliptin
Reactant of Route 3
Reactant of Route 3
Melogliptin
Reactant of Route 4
Reactant of Route 4
Melogliptin
Reactant of Route 5
Reactant of Route 5
Melogliptin
Reactant of Route 6
Reactant of Route 6
Melogliptin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。